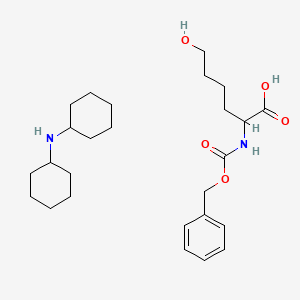![molecular formula C9H15NOS B12094548 3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol CAS No. 93448-52-3](/img/structure/B12094548.png)
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of thiophene with ethylamine, followed by the addition of propanol. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like palladium on carbon . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Applications De Recherche Scientifique
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anti-inflammatory agent . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders . In industry, it is used in the production of organic semiconductors and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of 3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol can be compared with other thiophene derivatives, such as 2-thiophenecarboxaldehyde and 2-thiopheneethylamine . These compounds share similar structural features but may differ in their chemical reactivity and applications. For example, 2-thiophenecarboxaldehyde is commonly used in the synthesis of pharmaceuticals, while 2-thiopheneethylamine is used in the production of agrochemicals . The unique combination of the thiophene ring and the amino-propanol moiety in this compound gives it distinct properties and applications .
Propriétés
Numéro CAS |
93448-52-3 |
|---|---|
Formule moléculaire |
C9H15NOS |
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
3-(1-thiophen-2-ylethylamino)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-8(10-5-3-6-11)9-4-2-7-12-9/h2,4,7-8,10-11H,3,5-6H2,1H3 |
Clé InChI |
DPMUEXCTKATIIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CS1)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)

![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)



![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)



![[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094525.png)

